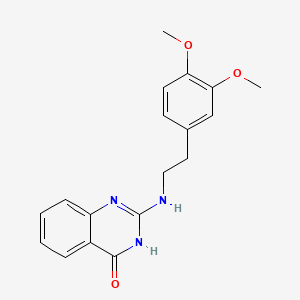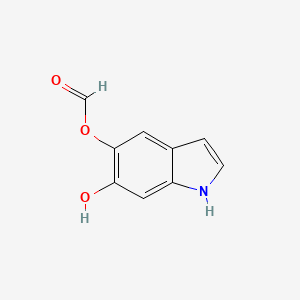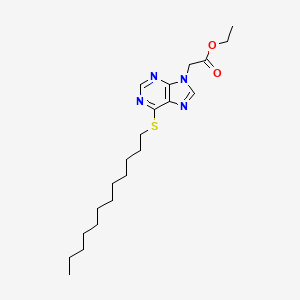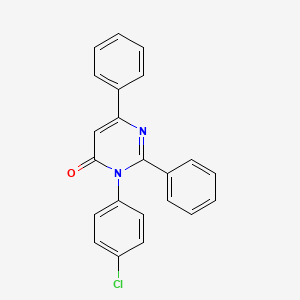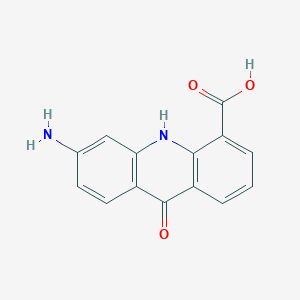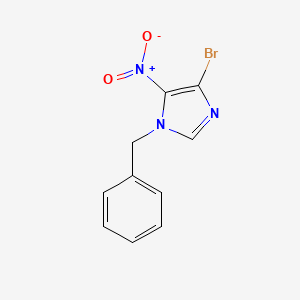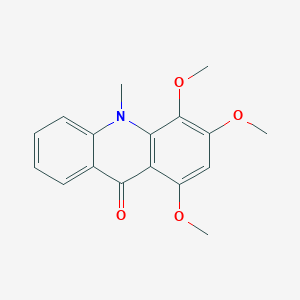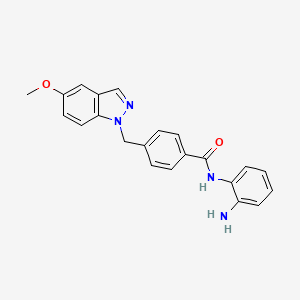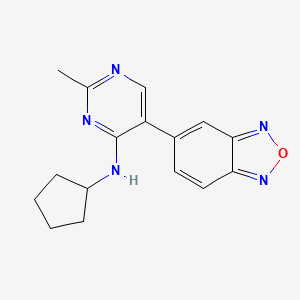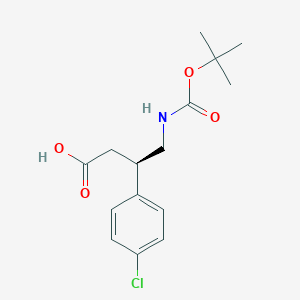
(R)-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-(4-chlorophenyl)butanoic acid and tert-butyl carbamate.
Protection of the Amino Group: The amino group of the starting material is protected using tert-butyl carbamate under basic conditions to form the Boc-protected intermediate.
Coupling Reaction: The Boc-protected intermediate is then coupled with ®-3-(4-chlorophenyl)butanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: The chlorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Alcohols and other reduced forms of the carbonyl group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its pharmacological properties.
Medicine
In medicine, ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is explored for its potential therapeutic applications. It serves as a building block for the synthesis of pharmaceutical agents.
Industry
Industrially, the compound is used in the production of fine chemicals and as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The chlorophenyl moiety may interact with hydrophobic pockets in target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid: The enantiomer of the compound, differing in its chiral configuration.
4-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid: Lacks the chlorine atom on the phenyl ring.
4-Amino-3-(4-chlorophenyl)butanoic acid: Lacks the Boc-protecting group.
Uniqueness
®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is unique due to its specific chiral configuration and the presence of both the Boc-protecting group and the chlorophenyl moiety
Properties
Molecular Formula |
C15H20ClNO4 |
|---|---|
Molecular Weight |
313.77 g/mol |
IUPAC Name |
(3R)-3-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(8-13(18)19)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
CKEIMCIEKVQSSN-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC(=O)O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
